2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various functional groups such as phenylethyl, ethoxy, and hydroxy groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the triazole ring using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Compared to similar compounds, 2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
6840-48-8 |
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Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-3-30-19-13-17(9-10-18(19)28)21-20(15(2)26-23-24-14-25-27(21)23)22(29)31-12-11-16-7-5-4-6-8-16/h4-10,13-14,21,28H,3,11-12H2,1-2H3,(H,24,25,26) |
InChI Key |
BJSMTCAMDACWON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCCC4=CC=CC=C4)O |
Origin of Product |
United States |
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